molecular formula C8H8O4 B1432695 2,4,6-Trihydroxy-3-methylbenzaldehyde CAS No. 55743-13-0

2,4,6-Trihydroxy-3-methylbenzaldehyde

Cat. No.: B1432695
CAS No.: 55743-13-0
M. Wt: 168.15 g/mol
InChI Key: NUIFJORMHWBUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trihydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4. It is characterized by the presence of three hydroxyl groups and a methyl group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde typically involves the hydroxylation of 3-methylbenzaldehyde. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce hydroxyl groups at the 2, 4, and 6 positions of the benzaldehyde ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Trihydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate biological processes and contribute to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxybenzaldehyde: Lacks the methyl group at the 3-position.

    3,4,5-Trihydroxybenzaldehyde: Hydroxyl groups are positioned differently on the benzaldehyde ring.

    2,4-Dihydroxy-3-methylbenzaldehyde: Contains only two hydroxyl groups.

Uniqueness

2,4,6-Trihydroxy-3-methylbenzaldehyde is unique due to the specific arrangement of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4,6-trihydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-6(10)2-7(11)5(3-9)8(4)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFJORMHWBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trihydroxy-3-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4,6-Trihydroxy-3-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4,6-Trihydroxy-3-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4,6-Trihydroxy-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4,6-Trihydroxy-3-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4,6-Trihydroxy-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.